molecular formula C12H13BrN2OS B5732266 2-(4-Bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B5732266
M. Wt: 313.22 g/mol
InChI Key: MQNOGQKBCJNELD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a methylpropylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with 2-methylpropyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane (DCM).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole depends on its application:

    Antimicrobial Activity: It is believed to interfere with bacterial cell wall synthesis or protein function, leading to cell death.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes or disruption of mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole
  • 2-(4-Fluorophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the bromophenyl and methylpropylsulfanyl groups imparts specific electronic and steric properties that can influence its biological activity and material properties.

Properties

IUPAC Name

2-(4-bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-8(2)7-17-12-15-14-11(16-12)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNOGQKBCJNELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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